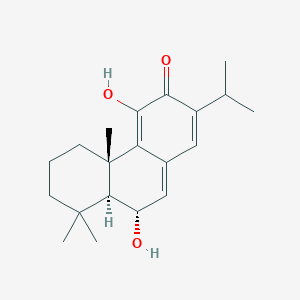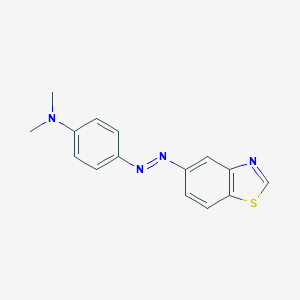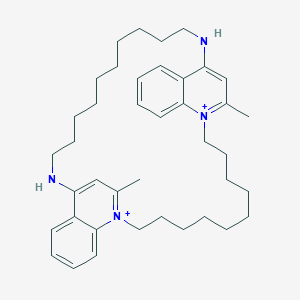
N-(5-chloro-2-pyridinyl)-4-cyclohexylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-4-cyclohexylbenzenesulfonamide, commonly known as CCBS, is a chemical compound that has been extensively studied for its potential use in scientific research. CCBS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mecanismo De Acción
CCBS works by binding to specific sites on ion channels, altering their function and activity. This can result in changes in cellular signaling pathways and other physiological effects.
Biochemical and Physiological Effects
CCBS has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of cellular signaling pathways, and the inhibition of certain enzymes. CCBS has also been shown to have anti-inflammatory and analgesic effects, making it a promising tool for researchers studying these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CCBS in laboratory experiments is its high affinity for certain ion channels, which allows researchers to selectively target these channels and study their function. However, CCBS also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are many potential future directions for research involving CCBS, including the study of its effects on other biological targets, the development of new synthetic methods for CCBS, and the optimization of its pharmacological properties for use in clinical settings. Additionally, researchers may explore the use of CCBS in combination with other drugs or therapies to enhance its effects and broaden its potential applications.
Métodos De Síntesis
CCBS can be synthesized using a variety of methods, including the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclohexylamine and 4-chlorobenzenesulfonyl chloride. This reaction results in the formation of CCBS, which can be purified and isolated using standard laboratory techniques.
Aplicaciones Científicas De Investigación
CCBS has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and other biological targets. CCBS has been shown to have a high affinity for certain ion channels, making it a promising tool for researchers studying these channels.
Propiedades
Fórmula molecular |
C17H19ClN2O2S |
|---|---|
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-4-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O2S/c18-15-8-11-17(19-12-15)20-23(21,22)16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,19,20) |
Clave InChI |
ANONORHHOPRFLM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)



![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)
